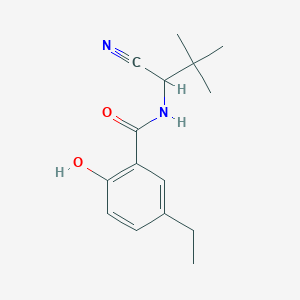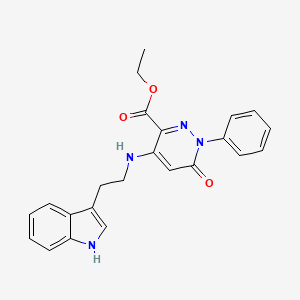
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a critical role in regulating metabolism, energy balance, and cellular homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mechanism of Action
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide activates AMPK by binding to the regulatory subunit of the enzyme, causing a conformational change that allows for increased phosphorylation and activation of the catalytic subunit. This leads to increased cellular energy production and utilization, as well as the activation of downstream signaling pathways involved in metabolic regulation.
Biochemical and Physiological Effects
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and utilization, increased fatty acid oxidation, and increased mitochondrial biogenesis. It has also been shown to have anti-inflammatory and anti-cancer properties, and may have potential therapeutic applications in the treatment of various metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide in lab experiments is its specificity for AMPK activation, which allows for the study of the specific role of AMPK in various physiological processes. However, one limitation of using N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
Future research on N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide may focus on its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, further investigation into the mechanisms of AMPK activation by N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide may lead to the development of more potent and selective activators of the enzyme. Finally, research on the off-target effects of N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide may help to clarify its potential limitations as a research tool.
Synthesis Methods
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 5-ethyl-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyano-2,2-dimethylpropylamine to form the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has been widely used as a research tool to study the function and regulation of AMPK. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has also been used to investigate the role of AMPK in various physiological processes, including muscle contraction, insulin secretion, and autophagy.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-10-6-7-12(18)11(8-10)14(19)17-13(9-16)15(2,3)4/h6-8,13,18H,5H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLDGSZTYJKFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)

![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)

![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)
![4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2617169.png)



![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2617174.png)
![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)
